molecular formula C7H10FIO B6192292 4-fluoro-1-(iodomethyl)-2-oxabicyclo[2.2.1]heptane CAS No. 2680536-96-1

4-fluoro-1-(iodomethyl)-2-oxabicyclo[2.2.1]heptane

Cat. No.: B6192292
CAS No.: 2680536-96-1
M. Wt: 256.1
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Description

4-fluoro-1-(iodomethyl)-2-oxabicyclo[221]heptane is a bicyclic compound characterized by the presence of fluorine and iodine atoms

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-fluoro-1-(iodomethyl)-2-oxabicyclo[2.2.1]heptane typically involves a formal [4 + 2] cycloaddition reaction. This reaction is enabled by organocatalysis, allowing for the rapid and enantioselective formation of the bicyclic structure from simple starting materials under mild conditions . The reaction conditions often involve the use of chiral tertiary amines as catalysts to achieve high enantioselectivity .

Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the principles of organocatalysis and cycloaddition reactions can be scaled up for industrial applications. The use of efficient catalysts and optimized reaction conditions would be crucial for large-scale production.

Chemical Reactions Analysis

Types of Reactions: 4-fluoro-1-(iodomethyl)-2-oxabicyclo[2.2.1]heptane can undergo various chemical reactions, including:

    Substitution Reactions: The presence of iodine makes it a suitable candidate for nucleophilic substitution reactions.

    Oxidation and Reduction Reactions: The compound can participate in oxidation and reduction reactions, depending on the reagents and conditions used.

Common Reagents and Conditions:

    Nucleophilic Substitution: Common reagents include nucleophiles such as amines or thiols.

    Oxidation: Reagents like potassium permanganate or chromium trioxide can be used.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly employed.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with an amine could yield an amine-substituted derivative of the compound.

Scientific Research Applications

4-fluoro-1-(iodomethyl)-2-oxabicyclo[2.2.1]heptane has several applications in scientific research:

    Chemistry: It serves as a building block for the synthesis of more complex molecules.

    Biology: The compound’s unique structure makes it a potential candidate for studying biological interactions and mechanisms.

    Medicine: Its derivatives could be explored for pharmaceutical applications, particularly in drug discovery and development.

    Industry: The compound can be used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 4-fluoro-1-(iodomethyl)-2-oxabicyclo[2.2.1]heptane involves its interaction with molecular targets through its functional groups. The fluorine and iodine atoms play a crucial role in these interactions, influencing the compound’s reactivity and binding affinity. The specific pathways and molecular targets depend on the context of its application, such as in biological systems or chemical reactions.

Comparison with Similar Compounds

  • 1-fluoro-4-methylbicyclo[2.2.1]heptane
  • 1-fluoro-4-methylbicyclo[2.2.2]octane
  • 1-fluoro-3-methylbicyclo[1.1.1]pentane

Comparison: Compared to these similar compounds, 4-fluoro-1-(iodomethyl)-2-oxabicyclo[2.2.1]heptane is unique due to the presence of both fluorine and iodine atoms, which impart distinct chemical properties and reactivity. The combination of these halogens in a bicyclic structure makes it a versatile compound for various applications in research and industry .

Properties

CAS No.

2680536-96-1

Molecular Formula

C7H10FIO

Molecular Weight

256.1

Purity

95

Origin of Product

United States

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